molecular formula C16H14BrN3OS B11109729 5-(2-bromophenyl)-3-{[(2-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione

5-(2-bromophenyl)-3-{[(2-methylphenyl)amino]methyl}-1,3,4-oxadiazole-2(3H)-thione

Cat. No.: B11109729
M. Wt: 376.3 g/mol
InChI Key: JMJGNBAPNGKYCA-UHFFFAOYSA-N
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Description

5-(2-BROMOPHENYL)-3-{[(2-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a complex organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-BROMOPHENYL)-3-{[(2-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carbon disulfide in the presence of a base.

    Substitution Reactions:

    Aminomethylation: The aminomethyl group can be introduced via a Mannich reaction involving formaldehyde, a secondary amine, and the oxadiazole derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The bromine atom in the 2-bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, oxadiazole derivatives are often studied for their potential as antimicrobial, antifungal, and anticancer agents. The specific compound may exhibit similar biological activities, making it a candidate for drug discovery and development.

Medicine

In medicine, compounds like 5-(2-BROMOPHENYL)-3-{[(2-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE may be investigated for their therapeutic potential. This includes their ability to interact with biological targets such as enzymes, receptors, and nucleic acids.

Industry

In industry, such compounds can be used in the development of new materials with specific properties, such as polymers, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(2-BROMOPHENYL)-3-{[(2-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE likely involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-3-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1,3,4-oxadiazole-2-thione
  • 5-(2-Chlorophenyl)-3-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1,3,4-oxadiazole-2-thione
  • 5-(2-Fluorophenyl)-3-{[(2-methylphenyl)amino]methyl}-2,3-dihydro-1,3,4-oxadiazole-2-thione

Uniqueness

The uniqueness of 5-(2-BROMOPHENYL)-3-{[(2-METHYLPHENYL)AMINO]METHYL}-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the bromine atom, for example, can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C16H14BrN3OS

Molecular Weight

376.3 g/mol

IUPAC Name

5-(2-bromophenyl)-3-[(2-methylanilino)methyl]-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C16H14BrN3OS/c1-11-6-2-5-9-14(11)18-10-20-16(22)21-15(19-20)12-7-3-4-8-13(12)17/h2-9,18H,10H2,1H3

InChI Key

JMJGNBAPNGKYCA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NCN2C(=S)OC(=N2)C3=CC=CC=C3Br

Origin of Product

United States

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